molecular formula C21H21N3O2S B15248615 N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide

N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide

Cat. No.: B15248615
M. Wt: 379.5 g/mol
InChI Key: FLMLHPYVXWHWJB-UHFFFAOYSA-N
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Description

N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a benzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide typically involves the formation of the benzimidazole ring followed by its attachment to the benzofuran structure. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur to form the benzimidazole ring . The methylthio group is introduced via a nucleophilic substitution reaction, and the final coupling with the benzofuran carboxamide is achieved through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to DNA or proteins, disrupting their function and leading to cell death. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide is unique due to its combined benzimidazole and benzofuran structures, which confer distinct chemical and biological properties. This dual structure allows for versatile applications in various fields, making it a compound of significant interest.

Properties

Molecular Formula

C21H21N3O2S

Molecular Weight

379.5 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H21N3O2S/c1-13-14-7-3-6-10-18(14)26-19(13)21(25)24-17(11-12-27-2)20-22-15-8-4-5-9-16(15)23-20/h3-10,17H,11-12H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

FLMLHPYVXWHWJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC(CCSC)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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